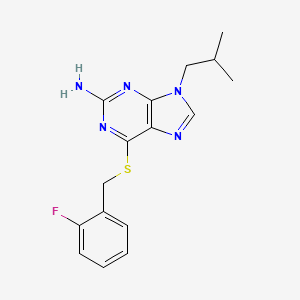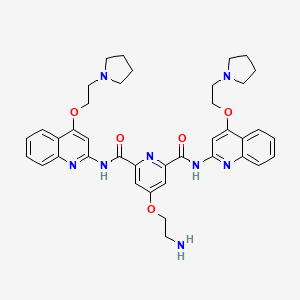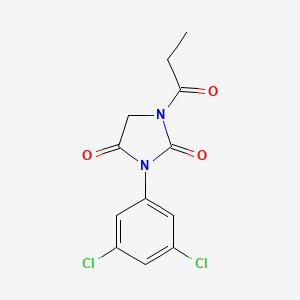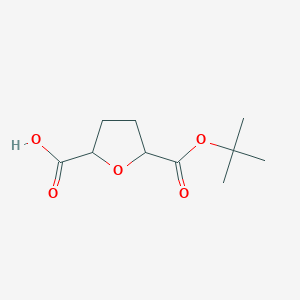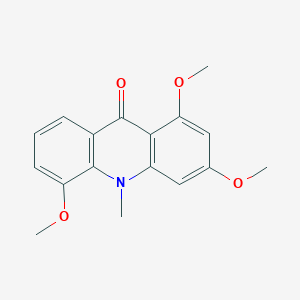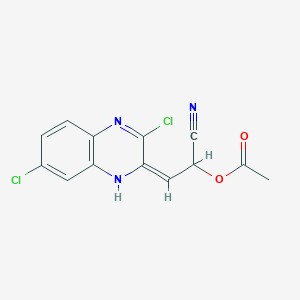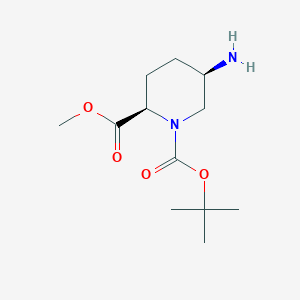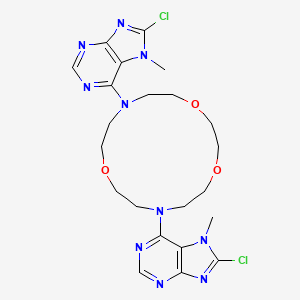
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,13-Bis(8-chloro-7-methyl-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane” is a complex organic compound that features purine derivatives and a macrocyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the preparation of purine derivatives and their subsequent coupling with a macrocyclic ligand. Common reaction conditions might include:
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane.
Catalysts: Palladium or copper catalysts for coupling reactions.
Reagents: Chlorinating agents for introducing chloro groups, methylating agents for methyl groups.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: for efficient production.
Purification techniques: such as crystallization, chromatography, or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the purine rings.
Reduction: Reduction reactions could modify the chloro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the chloro positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Antiviral or Anticancer Agents: Purine derivatives are often explored for their biological activities.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Industry
Pharmaceuticals: Development of new drugs or therapeutic agents.
Agriculture: Possible applications in agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
DNA Interaction: Intercalation into DNA, disrupting replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine derivatives: Similar purine structures with different substituents.
Macrocyclic ligands: Compounds with similar macrocyclic frameworks.
Uniqueness
Structural Complexity: The combination of purine derivatives and a macrocyclic structure is unique.
Potential Biological Activity: The specific substituents may confer unique biological properties.
Eigenschaften
CAS-Nummer |
149246-43-5 |
|---|---|
Molekularformel |
C22H28Cl2N10O3 |
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
PIQAZKUPFNAWSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


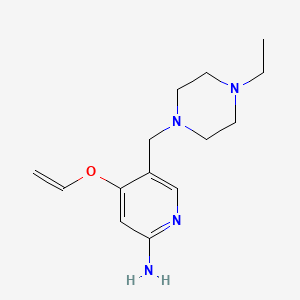

![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
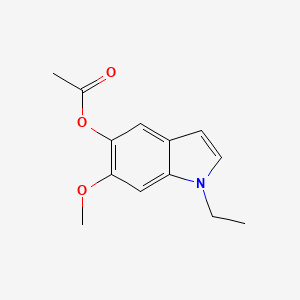

![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)

